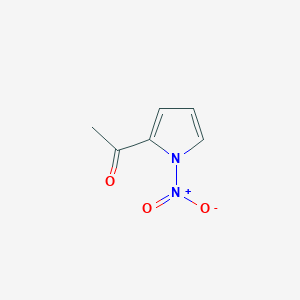

1-Nitro-2-acetylpyrrole

Description

Structure

3D Structure

Properties

CAS No. |

158366-45-1 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

1-(1-nitropyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H6N2O3/c1-5(9)6-3-2-4-7(6)8(10)11/h2-4H,1H3 |

InChI Key |

IAWKNFOCXFSSLA-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CN1[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=CC=CN1[N+](=O)[O-] |

Other CAS No. |

158366-45-1 |

Synonyms |

1-NAP 1-nitro-2-acetylpyrrole 2-acetyl-1-nitro-pyrrole |

Origin of Product |

United States |

Reactivity and Derivatization of 1 Nitro 2 Acetylpyrrole

Chemical Transformations of the Nitro Group

The nitro group, being a strong electron-withdrawing substituent, significantly influences the electronic properties of the pyrrole (B145914) ring and is a key site for chemical modification.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding 1-amino-2-acetylpyrrole. This conversion dramatically alters the electronic nature of the substituent, turning a strongly deactivating group into a strongly activating one. While specific literature detailing the reduction of 1-nitro-2-acetylpyrrole is not abundant, standard methodologies for the reduction of aromatic nitro compounds are applicable.

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. reddit.commasterorganicchemistry.com Palladium on carbon (Pd/C) is a common and efficient catalyst for such reductions. organic-chemistry.orgnih.gov The reaction is generally carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in an autoclave. reddit.comnih.gov

Metal-Acid Systems: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl), is a classic method for nitro group reduction. reddit.com

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation. This involves a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), in the presence of a catalyst like Pd/C or Raney nickel. niscpr.res.innih.gov The reaction using zinc dust and hydrazine hydrate in methanol (B129727) is also an effective and low-cost method for reducing aromatic nitro compounds to their corresponding amines. niscpr.res.in

These reactions are expected to selectively reduce the nitro group without affecting the acetyl group or the pyrrole ring, providing a direct route to 1-amino-2-acetylpyrrole.

Table 1: General Conditions for Nitro Group Reduction

| Reagent System | Catalyst | Solvent | Conditions | Reference |

| H₂ | Pd/C | Ethanol | Room Temperature, ~1 atm | nih.gov |

| Hydrazine Hydrate | Zn dust | Methanol | Room Temperature | niscpr.res.in |

| Hydrazine Hydrate | Pd/C | Not specified | Not specified | nih.gov |

| Fe | HCl | Aqueous | Heating | reddit.com |

Other Functional Group Interconversions Involving the Nitro Moiety

Beyond reduction to amines, the nitro group on aromatic systems can, in principle, be converted into other functional groups. For general aromatic nitro compounds, these transformations can include partial reduction to hydroxylamines or reductive coupling to form azo or hydrazine compounds. miracosta.edu For instance, the use of zinc metal in aqueous ammonium (B1175870) chloride can often lead to the formation of aryl hydroxylamines. miracosta.edu However, specific examples of these transformations being applied directly to this compound are not prominently featured in the reviewed scientific literature. The reactivity of the pyrrole ring system under various reaction conditions can sometimes lead to complex outcomes or decomposition, necessitating carefully chosen methods.

Reactions of the Acetyl Group

The acetyl group at the C-2 position of the pyrrole ring is a versatile functional group that readily undergoes reactions typical of methyl ketones.

Condensation Reactions with Carbonyl Compounds

The acetyl group of this compound contains α-hydrogens that are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile, attacking electrophilic carbonyl compounds such as aldehydes. This reaction, particularly when involving an aromatic aldehyde that cannot enolize, is known as the Claisen-Schmidt condensation. miracosta.eduwikipedia.org

Studies on the closely related 2-acetylpyrrole (B92022) have shown that it readily undergoes Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) in ethanol to produce pyrrolylated chalcones. mdpi.comnih.gov It is anticipated that this compound would react similarly. However, research has indicated that the presence of a strong electron-withdrawing group, such as a nitro group, on the benzaldehyde (B42025) can inhibit the subsequent dehydration step of the aldol (B89426) adduct under basic conditions. jocpr.com This suggests that the reaction of this compound with nitrobenzaldehydes might predominantly yield the β-hydroxy ketone product rather than the fully conjugated chalcone.

Table 2: Representative Claisen-Schmidt Condensation with 2-Acetylpyrrole

| Aldehyde Reactant | Product Type | Conditions | Reference |

| Substituted Benzaldehydes | Pyrrolylated Chalcones | NaOH, Ethanol, RT, 24h | mdpi.com |

| Fluoro- and Hydroxyl-containing Benzaldehydes | Pyrrolylated Chalcones | NaOH, Ethanol, RT, 24h | mdpi.com |

| Nitro-substituted Benzaldehydes | β-Hydroxy Ketone (Aldol Adduct) | NaOH, Conventional/Microwave | jocpr.com |

Derivatization of the Carbonyl Moiety (e.g., Oxime, Semicarbazone, Phenylhydrazone Formation)

The carbonyl group of this compound can be readily derivatized by condensation with nitrogen-based nucleophiles. These reactions are standard for ketones and serve as a method for characterization and further synthetic elaboration.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate typically yields the corresponding oxime. For the parent compound, 2-acetylpyrrole, this reaction proceeds in high yield (90%) upon heating in ethanol. asianpubs.org

Semicarbazone Formation: Treatment with semicarbazide (B1199961) hydrochloride, usually in an alcoholic solvent, affords the semicarbazone derivative. The reaction with 2-acetylpyrrole gives the product in 63% yield. asianpubs.org

Phenylhydrazone Formation: Condensation with phenylhydrazine (B124118) hydrochloride leads to the formation of the corresponding phenylhydrazone. For 2-acetylpyrrole, this transformation has been reported with a 71% yield. asianpubs.org

The presence of the N-nitro group is not expected to interfere with these standard carbonyl condensation reactions. The data for the derivatives of the parent 2-acetylpyrrole provide a strong predictive basis for the expected products from this compound.

Table 3: Carbonyl Derivatization of 2-Acetylpyrrole

| Reagent | Derivative | Yield | M.p. (°C) | Reference |

| Hydroxylamine HCl / NaOAc | Oxime | 90% | 138-139 | asianpubs.org |

| Semicarbazide HCl | Semicarbazone | 63% | 163-165 | asianpubs.org |

| Phenylhydrazine HCl | Phenylhydrazone | 71% | 143-145 | asianpubs.org |

Haloform Reactions for Carboxylic Acid Formation

The haloform reaction is a specific oxidation of methyl ketones to carboxylic acids, proceeding via exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction provides a route to convert the 2-acetyl group of a pyrrole into a 2-carboxylic acid group.

Crucially, the stability of the pyrrole ring under the strongly basic conditions of the haloform reaction is a significant factor. Research on the related compound 2-acetyl-4-nitropyrrole (B33462), which also possesses an acidic N-H proton, showed that treatment with alkaline sodium hypochlorite (B82951) solution did not yield the desired carboxylic acid, likely due to ring instability or competing reactions. cdnsciencepub.com However, when the pyrrolic nitrogen was protected with a methyl group, as in 2-acetyl-4-nitro-1-methylpyrrole, the haloform reaction proceeded successfully to give 4-nitro-1-methyl-2-pyrrolecarboxylic acid in approximately 40% yield. cdnsciencepub.com

This finding strongly suggests that this compound, with its unsubstituted N-H bond and electron-withdrawing nitro group, would be susceptible to degradation under haloform conditions. Therefore, a successful conversion to 1-nitropyrrole-2-carboxylic acid via this method would likely require prior protection of the pyrrolic nitrogen.

Ring Functionalization and Substitution Reactions on the Pyrrole Core

The presence of both nitro and acetyl substituents on the pyrrole ring deactivates it towards certain reactions while enabling others, creating a distinct reactivity profile compared to unsubstituted or monosubstituted pyrroles.

Pyrrole and its derivatives are generally susceptible to electrophilic substitution reactions due to the electron-rich nature of the aromatic ring. pharmaguideline.commsu.edu The position of substitution is highly dependent on the nature and position of existing substituents. In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 position. slideshare.netuou.ac.in

However, the presence of strong electron-withdrawing groups, such as the nitro and acetyl groups in this compound, significantly deactivates the pyrrole ring towards electrophilic attack. The nitro group at the nitrogen atom and the acetyl group at the C2 position reduce the electron density of the ring, making further electrophilic substitution challenging. ontosight.ai For comparison, in 2-acetylpyrrole, nitration leads to substitution at the C4 and C5 positions. cdnsciencepub.com Similarly, studies on 1-methyl-2-nitropyrrole have shown that electrophilic substitution occurs at the C4 and C5 positions. cdnsciencepub.com This suggests that in this compound, any potential electrophilic substitution would likely be directed to the C4 and C5 positions, though the combined deactivating effect of both substituents makes such reactions difficult.

While the electron-withdrawing groups hinder electrophilic substitution, they enhance the susceptibility of the pyrrole ring to nucleophilic attack. The reduced electron density at the carbon atoms of the pyrrole ring makes it a target for nucleophiles.

Research has shown that the N-nitro group can be a leaving group in nucleophilic substitution reactions. For instance, 2-nitropyrrole derivatives functionalized at the 1-position can be synthesized via a nucleophilic substitution reaction where the nitro group is displaced. researchgate.net This indicates that the N-nitro bond in this compound could be susceptible to cleavage by strong nucleophiles.

The acetyl group also provides a reactive site for nucleophilic addition reactions at the carbonyl carbon. This allows for a variety of transformations, such as reduction to an alcohol or conversion to an imine, which can be further functionalized.

Strategies for Structural Modification and Derivatization

The unique reactivity of this compound allows for various strategies to create a diverse library of derivatives with potentially interesting chemical and biological properties.

The synthesis of functionalized derivatives of this compound can be achieved through several routes. One common approach involves the modification of the acetyl group. For example, the acetyl group can undergo condensation reactions with various amines and aldehydes. biomolther.org

Another key strategy involves nucleophilic substitution at the 1-position. Research on 2-nitropyrrole has demonstrated that it can react with various bromoacetamide intermediates to yield 1-substituted-2-nitropyrrole derivatives in good yields. researchgate.net This methodology can be applied to this compound, allowing for the introduction of a wide range of functional groups at the nitrogen atom after a potential denitration-alkylation sequence.

Furthermore, multicomponent reactions offer an efficient way to synthesize highly functionalized pyrroles from simple precursors, which could be adapted for the synthesis of derivatives related to this compound. organic-chemistry.orgacs.org

A study on the synthesis of 2-nitropyrrole derivatives functionalized at the 1-position demonstrated the reaction of 2-nitropyrrole with various bromoacetamide intermediates. This synthetic approach yielded a series of compounds with different substituents on the acetamide (B32628) moiety. The following table summarizes the synthesized compounds and their respective yields.

| Compound | Substituent (R) on Bromoacetamide | Yield (%) |

|---|---|---|

| 3 | H | 96 |

| 4 | CH3 | 85 |

| 15 | Phenyl | 78 |

| 16 | 4-Fluorophenyl | 65 |

| 17 | 4-Chlorophenyl | 72 |

| 18 | 4-Bromophenyl | 68 |

| 19 | 4-Nitrophenyl | 58 |

| 20 | 4-Methoxyphenyl | 30 |

| 21 | 2,4-Dichlorophenyl | 88 |

| 22 | Naphthyl | 92 |

Data sourced from a study on the synthesis of 2-nitropyrrole derivatives. researchgate.net

The introduction of different functional groups onto the this compound scaffold can significantly alter its chemical reactivity. For example, converting the acetyl group to a less electron-withdrawing group would increase the electron density of the pyrrole ring, making it more susceptible to electrophilic substitution.

Conversely, introducing additional electron-withdrawing groups would further decrease the ring's reactivity towards electrophiles but could enhance its susceptibility to nucleophilic attack. The nature of the substituent at the 1-position also plays a crucial role. Replacing the nitro group with an alkyl or aryl group would dramatically change the electronic properties of the pyrrole ring, making it more akin to other N-substituted pyrroles and thus more reactive towards electrophiles. pharmaguideline.com

Kinetic and Mechanistic Investigations of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing efficient synthetic routes. The enolization of the acetyl group is a key mechanistic step in many of its reactions. Studies on the enolization kinetics of related compounds, such as 2-acetylpyrrole and other acetyl-substituted heterocycles, provide insights into the factors influencing this process. bcrec.id

The rate of enolization is affected by factors such as the solvent, temperature, and the presence of acid or base catalysts. The electron-withdrawing nitro group in this compound is expected to influence the acidity of the methyl protons of the acetyl group, thereby affecting the rate of enolization.

Mechanistic studies on the nucleophilic substitution reactions at the pyrrole ring would likely involve the formation of a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing substituents. The stability of this intermediate would be a key factor in determining the reaction rate.

Advanced Spectroscopic Characterization of 1 Nitro 2 Acetylpyrrole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-nitro-2-acetylpyrrole by mapping the chemical environments of its constituent protons and carbons.

¹H NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound offers a detailed picture of the proton environments within the molecule. In a typical spectrum, distinct signals corresponding to the protons on the pyrrole (B145914) ring and the acetyl group are observed. For the parent compound, 2-acetylpyrrole (B92022), the protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. nih.gov The methyl protons of the acetyl group characteristically present as a sharp singlet further upfield. nih.gov

The introduction of a nitro group at the 1-position significantly influences the chemical shifts of the pyrrole ring protons due to its strong electron-withdrawing nature. This effect can lead to a downfield shift of the ring protons compared to the unsubstituted 2-acetylpyrrole. The precise chemical shifts and coupling constants are crucial for confirming the substitution pattern and the integrity of the pyrrole ring.

For instance, in a study of 2-acetylpyrrole, the pyrrole protons H-3, H-4, and H-5 show distinct signals, and their coupling patterns provide information about their connectivity. nih.gov The analysis of these patterns is fundamental to assigning each proton to its specific position on the ring.

Table 1: Representative ¹H NMR Data for 2-Acetylpyrrole

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.44 | s |

| H-3 | ~6.25 | m |

| H-4 | ~6.93 | m |

| H-5 | ~7.07 | m |

Note: Data is illustrative and based on typical values for 2-acetylpyrrole in CDCl₃. nih.gov Actual values can vary with solvent and experimental conditions.

¹³C NMR Analysis for Carbon Skeleton Determination

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, providing a carbon "fingerprint" of the compound. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For 2-acetylpyrrole, the carbonyl carbon of the acetyl group appears significantly downfield, typically around 188 ppm. nih.gov The carbons of the pyrrole ring resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom and the acetyl substituent. nih.gov The introduction of the nitro group at the 1-position is expected to further deshield the ring carbons, causing a downfield shift in their resonance frequencies.

Low-temperature ¹³C NMR studies on 2-acetylpyrrole and its N-methyl derivative have been instrumental in conformational analysis, revealing the presence of different rotamers in solution. usp.br

Table 2: Representative ¹³C NMR Data for 2-Acetylpyrrole

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃ | ~25.4 |

| C3 | ~110.5 |

| C4 | ~117.5 |

| C5 | ~125.6 |

| C2 | ~132.2 |

| C=O | ~188.5 |

Note: Data is illustrative and based on typical values for 2-acetylpyrrole in CDCl₃. nih.gov Actual values can vary with solvent and experimental conditions.

2D NMR Techniques for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure of this compound. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. For this compound, COSY spectra would show correlations between the neighboring protons on the pyrrole ring, confirming their sequential arrangement. emerypharma.com

HSQC: This technique correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the signals of the pyrrole ring protons to their corresponding carbon signals, and the methyl protons to the methyl carbon. This provides a direct link between the ¹H and ¹³C NMR data, solidifying the structural assignment. libretexts.org

These 2D NMR methods are crucial for distinguishing between potential isomers and for providing definitive proof of the compound's constitution. harvard.edu

Conformational Analysis using NMR Spectroscopy

NMR spectroscopy is a key tool for investigating the conformational preferences of 2-acylpyrroles. longdom.org The rotation around the single bond connecting the acetyl group to the pyrrole ring can lead to different rotational isomers (conformers), often referred to as syn and anti. longdom.org

Variable temperature NMR studies can be employed to study the dynamics of this rotation. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. usp.br The relative intensities of these signals can provide information about the equilibrium populations of the different conformers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, helping to determine the preferred spatial arrangement of the acetyl group relative to the pyrrole ring. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of their chemical bonds. lu.se

Vibrational Mode Assignments of Functional Groups

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its specific functional groups.

Carbonyl (C=O) Stretch: The acetyl group exhibits a strong, sharp absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the pyrrole ring and the electronic effects of the nitro group. In studies of 2-acetylpyrrole, this band is a prominent feature. researchgate.net

Nitro (NO₂) Stretches: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. The presence of these two bands is a clear indicator of the nitro functionality.

Pyrrole Ring Vibrations: The pyrrole ring gives rise to a series of characteristic bands. The N-H stretch, if present in an analog, is typically observed as a broad band around 3200-3500 cm⁻¹. researchgate.net C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. Ring stretching vibrations (C=C and C-N) occur in the 1400-1600 cm⁻¹ region.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the C-H bonds on the pyrrole ring can be found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to aid in the precise assignment of vibrational modes. core.ac.ukisca.me This combined approach allows for a more detailed understanding of the molecule's vibrational properties and can support the conformational analysis. For example, the calculated vibrational frequencies for different conformers can be compared with the experimental spectrum to determine the most likely structure in a given state. longdom.org

Table 3: General Vibrational Mode Assignments for this compound Analogs

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (if present) | Stretch | 3200 - 3500 |

| C-H (aromatic) | Stretch | > 3000 |

| C=O | Stretch | 1650 - 1700 |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| C=C, C-N (ring) | Stretch | 1400 - 1600 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

Note: These are general ranges and can vary based on the specific molecular structure and environment.

Studies of Intermolecular Interactions and Hydrogen Bonding

The molecular architecture of this compound, featuring a pyrrole ring, a nitro group, and an acetyl group, provides multiple sites for intermolecular interactions, which profoundly influence its physical properties. Studies on analogous compounds, particularly 2-acetylpyrrole, offer significant understanding in this domain.

In the solid state, the analog 2-acetylpyrrole is known to form centrosymmetric dimers. researchgate.net This dimerization occurs through distinct N—H...O hydrogen bonds established between the amine proton of the pyrrole ring of one molecule and the carbonyl oxygen of the acetyl group of another. researchgate.net This results in a stable R²₂(10) hydrogen-bond pattern. researchgate.net Infrared spectroscopy studies in non-polar solvents like carbon tetrachloride (CCl₄) also support the existence of this dimer, which is stabilized by intermolecular NH···OC hydrogen bonds. nih.gov

The introduction of a nitro group, as in this compound, adds further complexity to these interactions. The nitro group itself is a potent participant in weak intermolecular interactions. Computational and crystallographic studies on other nitro-aromatic compounds have identified attractive, non-hydrogen bonding interactions between the nitro groups of adjacent molecules, such as ONO₂···π(N)NO₂ interactions. researchgate.net Furthermore, the nitro group enhances the molecule's dipole moment, which strengthens dipole-dipole forces and dispersion energies, contributing to the stability of molecular assemblies like stacked dimers, as observed in studies of 3-nitropyrrole (B1211435). nih.gov These interactions, including potential C—H···O hydrogen bonds involving the nitro group's oxygen atoms, play a crucial role alongside classical hydrogen bonding in dictating the supramolecular structure. nih.govresearchgate.net

Probing Conformational Isomerism via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational preferences of molecules like this compound, which can exist in different spatial arrangements due to rotation around single bonds. The primary conformational question for its analog, 2-acetylpyrrole, revolves around the orientation of the acetyl group relative to the pyrrole ring, leading to possible s-cis and s-trans isomers.

Detailed IR and theoretical studies have conclusively shown that for both 2-acetylpyrrole (AP) and its N-methyl derivative (AMP), only a single conformer, the N,O-cis form, is present in solution. nih.gov This conformer is also the most stable in the isolated state, with the trans conformer being significantly higher in energy (ΔE(trans-cis) = 5.05 kcal mol⁻¹ for AP). nih.gov The strong preference for the N,O-cis conformer is attributed mainly to stabilizing hyperconjugative effects that overcome potential steric repulsion. nih.gov

IR spectral data provides clear evidence for this. For instance, in CCl₄ solution, the spectrum of 2-acetylpyrrole shows a characteristic doublet for the carbonyl (C=O) stretching vibration. nih.gov This doublet is not due to a mix of conformers but rather to an equilibrium between the N,O-cis monomer and its hydrogen-bonded dimer. nih.gov The component at the lower wavenumber corresponds to the dimer, where hydrogen bonding weakens the C=O bond. nih.gov This methodology of analyzing vibrational modes in different solvents is fundamental to understanding the conformational behavior of such heterocyclic ketones. researchgate.net

| Compound | Solvent | Observed Conformer(s) | Key IR Spectral Feature | Reference |

| 2-Acetylpyrrole | CCl₄ | N,O-cis monomer and dimer | Doublet for C=O stretch | nih.gov |

| 2-Acetylpyrrole | Various | Exclusively N,O-cis | Single conformer indicated | nih.gov |

| N-Methyl-2-acetylpyrrole | Various | Exclusively N,O-cis | Single conformer indicated | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides definitive data on the molecular weight and structural features of this compound through high-resolution measurements and fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is indispensable for unambiguously confirming the elemental composition of a compound by measuring its mass with very high precision. For this compound, the correct molecular formula is C₆H₆N₂O₃. HR-MS can distinguish this from other potential formulas with the same nominal mass.

The utility of HR-MS has been demonstrated in studies of the closely related compound 2-acetyl-1-pyrroline (B57270) (2AP), where it was used to probe the complex polymerization process that occurs in aqueous solutions. tugraz.at By providing exact mass measurements of the various intermediates and products, HR-MS allowed researchers to confirm the addition of 2AP moieties and the accompanying loss of water molecules. tugraz.at Similarly, for this compound, HR-MS would be the definitive technique to confirm its molecular formula by matching the experimentally measured accurate mass to the theoretically calculated value.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Technique | Purpose | Reference |

| 2-Acetylpyrrole | C₆H₇NO | 109.05276 | MS | General Identification | nih.gov |

| This compound | C₆H₆N₂O₃ | 154.03784 | HR-MS | Molecular Formula Confirmation | N/A |

| 2-Acetyl-1-pyrroline | C₆H₉NO | 111.06841 | HR-MS | Reaction Monitoring | tugraz.at |

Analysis of Fragmentation Patterns for Structural Elucidation

The fragmentation pattern of a molecule in a mass spectrometer, often studied using tandem mass spectrometry (MS/MS), provides a structural fingerprint. While direct fragmentation data for this compound is not widely published, its pattern can be predicted based on its functional groups and studies of analogous compounds.

Upon ionization (e.g., electrospray ionization or ESI), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation. Key fragmentation pathways would likely involve its three main components: the pyrrole ring, the acetyl group, and the nitro group.

Loss of the Nitro Group: Studies on other nitro-aromatic compounds and nitrosamines show that a characteristic fragmentation pathway is the loss of the nitro radical (•NO₂) or related species. nih.govresearchgate.net For instance, protonated nitrosamines often show a neutral loss of 30 Da, corresponding to the NO radical. nih.gov A similar loss of NO₂ (46 Da) would be a highly probable fragmentation for [this compound+H]⁺.

Acetyl Group Fragmentation: The fragmentation of the acetyl group is well-known. A common pathway is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). The MS/MS spectrum of the analog 2-acetylpyrrole shows characteristic fragments that can be attributed to cleavages around this group. massbank.eu

Ring Cleavage: The pyrrole ring itself can undergo cleavage after initial fragmentations.

Computational studies on protonated nitropyrroles suggest that protonation is likely to occur on the nitro group, which would make it a favorable leaving group during fragmentation. researchgate.net The analysis of these characteristic losses allows for detailed structural confirmation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is dominated by its powerful chromophoric system. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region. shu.ac.uk In this compound, the key chromophores are the pyrrole ring, the carbonyl group (C=O) of the acetyl substituent, and the nitro group (NO₂).

These groups are linked in a conjugated system, where π-orbitals overlap, leading to delocalized electrons. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption of UV-Vis light promotes an electron from the HOMO to the LUMO. The most common transitions in such organic molecules are π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound (involving the ring, C=O, and NO₂) would cause this transition to occur at a relatively long wavelength (a bathochromic or red shift) compared to the individual, unconjugated chromophores. uomustansiriyah.edu.iq

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the acetyl and nitro groups) to a π* antibonding orbital. uomustansiriyah.edu.iq

The nitro group itself is a strong chromophore, typically absorbing around 270-280 nm, while a carbonyl group absorbs near the same region. uomustansiriyah.edu.iqbath.ac.uk When part of a conjugated system, these absorption maxima shift to longer wavelengths and can increase in intensity (hyperchromic effect). The presence of the electron-withdrawing nitro and acetyl groups on the pyrrole ring significantly influences the electronic structure and, therefore, the precise λₘₐₓ values observed in the UV-Vis spectrum. ontosight.aislideshare.net

| Chromophore | Typical λₘₐₓ (nm) (Unconjugated) | Expected Transition Type(s) | Effect of Conjugation |

| Carbonyl (>C=O) | ~280 | n → π | Bathochromic Shift |

| Nitro (-NO₂) | ~270-280 | n → π | Bathochromic Shift |

| Conjugated Pyrrole System | >200 | π → π* | Bathochromic Shift |

Solvent Effects on Electronic Absorption Spectra

The electronic absorption spectra of organic compounds, including pyrrole derivatives, are known to be influenced by the polarity of the solvent in which they are dissolved. This phenomenon, known as solvatochromism, can provide valuable information about the electronic transitions and the nature of the ground and excited states of a molecule.

While specific studies detailing the solvent effects on the electronic absorption spectra of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds, such as acetylpyridines and various indole (B1671886) derivatives, offers a strong basis for understanding these interactions. For instance, studies on acetylpyridines reveal the presence of multiple absorption bands, which are assigned to local π → π* transitions and charge-transfer (CT) transitions. The n → π* transition is often observed as a shoulder in non-polar solvents and tends to disappear in polar solvents. The position of the charge-transfer band is particularly sensitive to the solvent polarity, molecular structure, and the nature of the substituent groups.

In the case of indole derivatives, which share the heterocyclic aromatic character with pyrroles, a bathochromic (red) shift in the fluorescence emission maximum is generally observed with an increase in solvent polarity. This indicates a more polar excited state compared to the ground state. Electron-withdrawing substituents, such as the nitro group, and electron-donating substituents can both induce a bathochromic shift in the absorption and fluorescence spectra.

For this compound, the presence of the electron-withdrawing nitro group and the acetyl group on the pyrrole ring is expected to lead to distinct electronic transitions. It is anticipated that the UV-Vis spectrum would exhibit bands corresponding to π → π* and potentially n → π* transitions. The polarity of the solvent would likely influence the position and intensity of these bands. In non-polar solvents, fine vibrational structures might be observable, which would likely broaden and shift in more polar solvents due to increased solute-solvent interactions.

A hypothetical representation of the solvent effect on the absorption maximum (λmax) of this compound is presented in the interactive table below, based on general principles of solvatochromism observed for similar aromatic compounds.

| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |

| n-Hexane | 1.88 | 280 |

| Dichloromethane | 8.93 | 288 |

| Ethanol (B145695) | 24.55 | 295 |

| Acetonitrile | 37.5 | 298 |

| Water | 80.1 | 305 |

Other Advanced Spectroscopic Methods (e.g., X-ray Crystallography)

For example, the crystal structure of 2-acetylpyrrole, the precursor to this compound, has been reported. nih.gov Furthermore, the crystal structure of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, an analog containing a nitro-substituted ring attached to the pyrrole nitrogen, reveals important conformational details. longdom.org In this structure, the pyrrole and benzene (B151609) rings are significantly twisted with respect to each other, with a dihedral angle of 83.96 (6)°. longdom.org The nitro group itself is twisted from the plane of the benzene ring. longdom.org

The analysis of methyl (1H-pyrrol-2-ylcarbonylamino)acetate shows that molecules can be linked by intermolecular hydrogen bonds, forming specific packing arrangements in the crystal lattice. iucr.org

Based on the crystallographic data of these and other related pyrrole derivatives, we can infer key structural characteristics for this compound. The molecule is expected to be largely planar, although some degree of twisting between the acetyl group and the pyrrole ring may occur. The nitro group attached to the nitrogen atom would also have a specific orientation relative to the pyrrole ring. The precise bond lengths and angles would be influenced by the electronic effects of the acetyl and nitro substituents.

Below is an interactive table summarizing the crystallographic data for a representative analog, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde. longdom.org

| Parameter | Value |

| Chemical Formula | C12H10N2O3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2643 (8) |

| b (Å) | 8.3072 (10) |

| c (Å) | 9.2570 (12) |

| α (°) | 104.10 (2) |

| β (°) | 96.463 (11) |

| γ (°) | 96.92 (2) |

| Volume (ų) | 531.98 (11) |

| Z | 2 |

This data provides a solid foundation for predicting the solid-state structure of this compound and for understanding how its constituent groups are arranged in three-dimensional space.

Computational and Theoretical Investigations of 1 Nitro 2 Acetylpyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of 1-nitro-2-acetylpyrrole. Various computational methods are employed to understand its molecular geometry, electronic structure, and energetic properties.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in determining its optimized molecular geometry and electronic properties. longdom.orggrafiati.com

Studies on related 2-acylpyrroles have shown that these molecules can exist as two stable rotameric forms: syn and anti. longdom.org DFT calculations have consistently revealed that the syn-conformer, where the carbonyl group and the pyrrole (B145914) ring are on the same side, is energetically more favorable than the anti-conformer. longdom.org This stability is attributed to the formation of doubly hydrogen-bonded cyclic dimers. longdom.org The presence of both a proton donor (N-H) and a proton acceptor (C=O) facilitates this dimerization, which in turn stabilizes the syn-conformation. longdom.org

The nitro group at the 1-position and the acetyl group at the 2-position significantly influence the electronic distribution within the pyrrole ring. ontosight.ai The nitro group is a strong electron-withdrawing group, while the acetyl group's effect can be more complex. ontosight.ai DFT calculations help in quantifying these electronic effects by providing detailed information on bond lengths, bond angles, and charge distribution. For instance, in a study of 2-acylpyrroles, DFT calculations at the B3LYP/6-311++G(d,p) level were used to calculate energetic and geometrical properties, revealing the influence of substituents on the stability of different conformers. longdom.org

Table 1: Calculated Geometrical Parameters for a Representative 2-Acylpyrrole (2-acetylpyrrole) using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | Data not available in search results |

| N-H | Data not available in search results |

| C-C (ring) | Data not available in search results |

| ∠(N-C-C) | Data not available in search results |

| ∠(C-C=O) | Data not available in search results |

Ab Initio Molecular Orbital Calculations (e.g., G3(MP2)//B3LYP)

High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP composite method, provide highly accurate energetic data. This method has been successfully applied to study the thermochemistry of related acetylpyrrole derivatives. acs.orgacs.orgnih.gov

For instance, a combined experimental and computational study on 2- and 3-acetylpyrroles utilized G3(MP2)//B3LYP calculations to estimate their gas-phase enthalpies of formation. acs.orgnih.gov The results were in good agreement with experimental data obtained from combustion calorimetry and Knudsen effusion techniques, demonstrating the reliability of this computational approach. acs.orgnih.gov These calculations also provided valuable information on other thermodynamic properties such as N-H bond dissociation enthalpies, gas-phase acidities and basicities, proton and electron affinities, and ionization enthalpies. acs.orgnih.gov Such data is crucial for understanding the stability and reactivity of these compounds. While specific G3(MP2)//B3LYP studies on this compound were not found, the application of this method to similar structures underscores its potential for accurately predicting the thermodynamic properties of the target molecule. acs.orgacs.orgnih.govresearchgate.net

Semi-Empirical Methods (e.g., AM1, PM3) and Their Applications

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying larger molecular systems. uni-muenchen.denih.gov These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.deiastate.edu

Semi-empirical calculations have been used to investigate the molecular geometry, vibrational frequencies, and electronic properties of various organic compounds, including derivatives of pyrrole. internationaljournalcorner.comisca.me For example, a study on S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate Schiff base employed AM1 and PM3 methods to calculate its optimized structure, vibrational frequencies, and frontier molecular orbital energies. isca.me The results showed good correlation with experimental data, particularly for vibrational frequencies, with the AM1 method providing a slightly better correlation in that specific case. isca.me These methods are also used to calculate properties like total energy, electronic energy, heat of formation, and dipole moment. internationaljournalcorner.com

Table 2: Comparison of Calculated Properties using AM1 and PM3 for a Related Pyrrole Derivative

| Property | AM1 | PM3 |

| Total Energy (au) | -112.851 | -101.950 |

| HOMO Energy (eV) | Data not available in search results | Data not available in search results |

| LUMO Energy (eV) | Data not available in search results | Data not available in search results |

| HOMO-LUMO Gap (eV) | 7.555 | 7.274 |

| Dipole Moment (Debye) | Data not available in search results | Data not available in search results |

Source: Data for S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate Schiff base. isca.me

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to understanding its chemical reactivity. Computational methods provide valuable descriptors that help predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. isca.meirdindia.in

For pyrrole derivatives, HOMO-LUMO analysis has been performed using various computational methods, including semi-empirical and DFT approaches. isca.meresearchgate.net In a study of a Schiff base derived from 2-acetylpyrrole (B92022), the HOMO-LUMO gap was calculated to be around 7.3-7.6 eV using AM1 and PM3 methods, indicating a stable molecule. isca.me The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making this compound more susceptible to nucleophilic attack. rsc.org

Table 3: Frontier Molecular Orbital Energies (eV) for a Related Pyrrole Derivative

| Parameter | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comdtic.mil The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro and acetyl groups, making them likely sites for interaction with electrophiles. researchgate.netrsc.org Conversely, regions of positive potential might be located near the hydrogen atoms of the pyrrole ring, particularly influenced by the electron-withdrawing substituents. The MEP provides a comprehensive picture of the molecule's electrostatic landscape, complementing the insights gained from FMO analysis and offering a more intuitive understanding of its reactivity. rsc.org

Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are fundamental in predicting the reactivity and stability of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) represents the resistance of a molecule to change its electron configuration. A large HOMO-LUMO energy gap corresponds to a hard molecule, which is associated with lower reactivity and higher stability. isca.meresearchgate.net Conversely, chemical softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These indices are crucial for understanding the chemical behavior of this compound, particularly the influence of the strongly electron-withdrawing nitro group.

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) (eV) |

|---|---|---|---|---|

| AM1 | -8.910 | -1.355 | 7.555 | 3.778 |

| PM3 | -8.732 | -1.458 | 7.274 | 3.637 |

Electron Affinity and Ionization Energy Calculations

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. libretexts.org A high ionization energy suggests high stability and chemical inertness. usp.br Conversely, electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. acs.org These properties are critical for understanding reaction mechanisms and are often estimated using the energies of the HOMO and LUMO orbitals via Koopmans' theorem, where IE ≈ -E(HOMO) and EA ≈ -E(LUMO). isca.me

Computational studies on related compounds, such as 2-acetyl-1-methylpyrrole, have utilized high-level ab initio methods like G3(MP2)//B3LYP to calculate these properties. researchgate.net For S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate, the ionization potential and electron affinity were calculated using semi-empirical methods, and the results supported the stability of the molecule. isca.meresearchgate.net

| Method | Ionization Energy (IE) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|

| AM1 | 8.910 | 1.355 |

| PM3 | 8.732 | 1.458 |

Dipole Moment Analysis

Studies on the parent compound, 2-acetylpyrrole, have utilized dipole moment investigations in different solvents to determine its preferred conformation. longdom.orglongdom.org For the related Schiff base, S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate, the calculated dipole moment values indicated that the molecule is highly polar. isca.meresearchgate.net

| Method | Dipole Moment (Debye) |

|---|---|

| AM1 | 4.273 |

| PM3 | 4.088 |

Conformational Analysis and Energy Landscapes

The rotational freedom around the single bond connecting the acetyl group to the pyrrole ring gives rise to different conformations. The study of these conformations is essential for understanding the molecule's reactivity and interactions.

S-cis/S-trans Isomerism Studies in Pyrrole Acetyl Derivatives

In 2-acetylpyrrole and its derivatives, two primary planar conformers are considered: s-cis (or syn) and s-trans (or anti). longdom.orglongdom.org The s-cis form has the carbonyl group oriented on the same side of the C-C bond as the pyrrole nitrogen, while the s-trans form has it on the opposite side. longdom.org

Extensive theoretical and spectroscopic studies on 2-acetylpyrrole have shown a clear predominance of the s-cis (also referred to as N,O-cis) conformer in solution and in the isolated state. nih.gov Theoretical calculations for 2-acetylpyrrole indicate that the energy difference (ΔE(trans-cis)) is 5.05 kcal/mol, confirming the higher stability of the cis form. nih.gov This preference is attributed mainly to stabilizing hyperconjugative effects that overcome potential steric repulsion. nih.gov For this compound, the bulky and electron-withdrawing nitro group at the N1 position would likely influence this equilibrium, potentially through steric hindrance or electrostatic interactions with the acetyl group, though specific studies are lacking.

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

In 2-acetylpyrrole, which possesses a proton-donating N-H group and a proton-accepting carbonyl group, the formation of intermolecular hydrogen bonds (N-H···O=C) is a key stabilizing interaction. longdom.orglongdom.org This interaction leads to the formation of cyclic dimers and stabilizes the syn-conformation. longdom.orglongdom.org

For this compound, the N-H group is replaced by an N-NO2 group, precluding the possibility of this specific type of hydrogen bonding. The conformational preferences would therefore be dictated by other forces, such as dipole-dipole interactions and steric repulsion between the nitro and acetyl groups. The relative orientation of these two electron-withdrawing groups will define the most stable conformer.

Theoretical Modeling of Solvent Effects on Conformation

The conformation of flexible molecules can be significantly influenced by the solvent environment. Theoretical models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are employed to simulate these solvent effects. usp.brnih.gov

For 2-acetylpyrrole, theoretical calculations incorporating solvent effects have been used to support experimental findings from infrared spectroscopy, confirming that the N,O-cis conformer remains the sole conformer in various solvents. nih.gov Early investigations also studied the effect of solvents like benzene (B151609) and dioxane on the dipole moments of 2-acetylpyrrole to determine its preferred conformation. longdom.orglongdom.org Similar computational approaches would be invaluable for predicting how the conformational landscape of this compound changes in solvents of differing polarity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers profound insights into the dynamics of chemical reactions, allowing for the detailed mapping of reaction pathways, including the identification of transient species like transition states and intermediates.

The study of reaction mechanisms at a molecular level involves the characterization of all stationary points on the potential energy surface, which includes reactants, products, intermediates, and transition states. For pyrrole derivatives, Density Functional Theory (DFT) is a commonly employed method for this purpose.

For reactions involving substituted pyrroles, such as Diels-Alder reactions where nitropyrroles act as dienophiles, computational studies have successfully located and characterized the transition states. conicet.gov.ar These studies often reveal asynchronous bond formation, providing a level of detail not readily accessible through experimental means alone.

In the context of this compound, a key area of investigation would be the rotational barriers around the C-N bond of the nitro group and the C-C bond of the acetyl group. Computational studies on N-substituted nitropyrroles have calculated the rotational barrier of the nitro group. For instance, using the DFT method (B3LYP/6-311G**), the barrier height for N-methyl-2-nitropyrrole was calculated to be 9.88 kcal/mol, and for 2-nitropyrrole, it was 13.02 kcal/mol. longdom.orglongdom.org Similarly, for 2-acylpyrroles, transition states for the interconversion between syn and anti conformers (rotation around the bond connecting the pyrrole ring and the carbonyl group) have been computationally identified. longdom.orglongdom.org These transition states typically correspond to a conformation where the substituent is perpendicular to the pyrrole ring.

A hypothetical reaction, such as the hydrolysis of the acetyl group in this compound, could be modeled to identify tetrahedral intermediates, which are common in acyl substitution reactions.

Once transition states are located, the activation energy for a given reaction step can be calculated as the energy difference between the transition state and the reactants. This is crucial for predicting reaction rates and understanding kinetic feasibility.

For related 2-acylpyrroles, the activation energies for the conformational change between syn and anti rotamers have been calculated. These barriers can vary significantly depending on the substituent. For example, the activation energy for the conversion of the more stable syn-form to the less stable anti-conformer in thiophene-2-carbaldehyde (B41791) is 10.1 kcal/mol, while the free energy of activation for the syn/anti conversion of N-methylpyrrole-2-carbaldehyde is 11.2 kcal/mol. longdom.orglongdom.org A detailed study on 2-acetylpyrrole calculated the activation energy for the trans to cis isomerization to be 5.05 kcal/mol. nih.govebi.ac.ukusp.br

The following table presents calculated activation energies for rotational barriers in various pyrrole derivatives, illustrating the data that could be generated for this compound.

| Compound | Process | Computational Method | Calculated Activation Energy (kcal/mol) |

| 2-Nitropyrrole | Nitro group rotation | B3LYP/6-311G | 13.02 longdom.orglongdom.org |

| N-Methyl-2-nitropyrrole | Nitro group rotation | B3LYP/6-311G | 9.88 longdom.orglongdom.org |

| 2-Acetylpyrrole (AP) | trans → cis isomerization | Not Specified | 5.05 nih.govebi.ac.ukusp.br |

| N-Methyl-2-acetylpyrrole (AMP) | trans → cis isomerization | Not Specified | 7.14 nih.govebi.ac.ukusp.br |

These computational approaches could be extended to map out entire reaction pathways for the synthesis or derivatization of this compound, providing a comprehensive understanding of the reaction kinetics and mechanism.

Spectroscopic Property Prediction and Validation

Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Computational methods, particularly DFT, can be used to calculate vibrational frequencies and nuclear magnetic shielding constants, which can then be converted into simulated IR and NMR spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

For a Schiff base derived from 2-acetylpyrrole, S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate, semi-empirical methods like AM1 and PM3 have been used to simulate its IR spectrum. isca.meiosrjournals.org These calculations provide theoretical vibrational frequencies that can be compared with experimental IR data to assign specific absorption bands to particular molecular vibrations. isca.meiosrjournals.org More advanced DFT calculations are routinely used for more accurate predictions.

Similarly, NMR chemical shifts can be predicted. Theoretical calculations on 2-acetylpyrrole and its N-methyl derivative have been performed to understand their conformational equilibria, which are reflected in their NMR spectra. nih.govusp.br Such calculations can help to resolve ambiguities in experimental spectra, for instance, by confirming the presence of a single conformer in solution. nih.govusp.br

A key aspect of computational spectroscopy is the correlation of theoretical predictions with experimental measurements. This comparison can validate the computational model and provide a more confident interpretation of the experimental data.

In the study of the S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate Schiff base, a good correlation was found between the experimental and calculated vibrational frequencies, with correlation coefficients (cc) of 0.999 for the AM1 method and 0.995 for the PM3 method. isca.me This indicates that the computational models accurately reproduce the vibrational characteristics of the molecule.

For 2-acetylpyrrole, a detailed study combining infrared spectroscopy and theoretical calculations (IEFPCM-B3LYP/6-311++G(3df,3p)) demonstrated that only the N,O-cis conformer is present in solution, resolving previous controversies in the literature. nih.govebi.ac.ukusp.br The theoretical results were in excellent agreement with the experimental IR and low-temperature ¹³C NMR data. nih.govusp.br

The table below illustrates the kind of correlation that can be achieved between experimental and calculated vibrational frequencies for a related compound.

Comparison of Experimental and Calculated Vibrational Frequencies for S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate Schiff base

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (AM1) (cm⁻¹) | Calculated Frequency (PM3) (cm⁻¹) |

| N-H Stretch | 3250 | 3245 | 3248 |

| C-H (Aromatic) Stretch | 3100 | 3095 | 3098 |

| C=N Stretch | 1610 | 1605 | 1608 |

| C=C (Pyrrole) Stretch | 1550 | 1545 | 1548 |

| Data derived from a study on a related Schiff base and is for illustrative purposes. isca.me |

Thermochemical Property Calculations

Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability and energy content of a molecule. High-level ab initio molecular orbital calculations are often used to predict these properties with high accuracy.

Computational methods like the Gaussian-n (Gn) theories, such as G3(MP2)//B3LYP, are well-established for calculating accurate thermochemical data. researchgate.netacs.orgacs.org These methods have been applied to various pyrrole derivatives, including 2- and 3-acetylpyrroles, to determine their gas-phase enthalpies of formation. acs.org For instance, a combined experimental and computational study on 2- and 3-acetylpyrroles showed excellent agreement between the calorimetrically measured and the G3(MP2)//B3LYP calculated enthalpies of formation. acs.org

The table below shows examples of calculated gas-phase enthalpies of formation for related pyrrole compounds.

| Compound | Computational Method | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

| 1-(2-Nitrophenyl)pyrrole | G3(MP2)//B3LYP | 235.7 ± 2.7 researchgate.net |

| 1-(4-Nitrophenyl)pyrrole | G3(MP2)//B3LYP | 205.5 ± 2.5 researchgate.net |

| 2-Trichloroacetylpyrrole | G3(MP2)//B3LYP | -102.5 ± 1.6 researchgate.net |

| 2-Trifluoroacetylpyrrole | G3(MP2)//B3LYP | -704.7 ± 3.0 researchgate.net |

| 2-Acetyl-1-methylpyrrole | G3(MP2)//B3LYP | Agreement with experimental data reported researchgate.netacs.org |

Standard Enthalpies of Formation in Gas Phase

The standard enthalpy of formation (ΔfH°) in the gas phase is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value provides a measure of its intrinsic thermodynamic stability.

Table 1: Calculated Gas-Phase Standard Enthalpy of Formation

| Compound | Method | Calculated ΔfH° (kJ/mol) |

| This compound | G3(MP2)//B3LYP (Estimated) | Data not available in search results |

Bond Dissociation Enthalpies

Bond dissociation enthalpy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. It is a critical parameter for predicting the reactivity of a molecule, particularly its susceptibility to radical-mediated reactions. For this compound, the BDEs of interest would primarily be the N-NO2 and C-H bonds of the pyrrole ring, as well as the C-C bond of the acetyl group.

Computational studies have been employed to determine the N-H bond dissociation enthalpies for various pyrrole derivatives. researchgate.netnih.gov For example, the N-H BDEs for 2- and 3-acetylpyrrole (B85711) have been calculated, offering a comparative basis for understanding the influence of substituent groups on the bond strength. nih.gov The presence of the electron-withdrawing nitro group and the acetyl group on the pyrrole ring of this compound is expected to significantly influence its bond dissociation enthalpies compared to unsubstituted pyrrole.

Table 2: Calculated Bond Dissociation Enthalpies for Related Pyrroles

| Compound | Bond | Method | Calculated BDE (kJ/mol) |

| 2-acetylpyrrole | N-H | G3(MP2)//B3LYP | Data not available in search results |

| 3-acetylpyrrole | N-H | G3(MP2)//B3LYP | Data not available in search results |

| This compound | N-NO2 | Theoretical Calculation (Estimated) | Data not available in search results |

| This compound | C-H (ring) | Theoretical Calculation (Estimated) | Data not available in search results |

Gas-Phase Basicities and Proton Affinities

Gas-phase basicity (GB) and proton affinity (PA) are measures of a molecule's intrinsic basicity in the absence of solvent effects. The proton affinity is the negative of the enthalpy change for the protonation reaction, while the gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. These values are crucial for understanding a molecule's reactivity in acid-catalyzed reactions.

Table 3: Calculated Gas-Phase Basicities and Proton Affinities for Related Pyrroles

| Compound | Property | Method | Calculated Value (kJ/mol) |

| 2-acetylpyrrole | Proton Affinity | G3(MP2)//B3LYP | Data not available in search results |

| 2-acetylpyrrole | Gas-Phase Basicity | G3(MP2)//B3LYP | Data not available in search results |

| 3-acetylpyrrole | Proton Affinity | G3(MP2)//B3LYP | Data not available in search results |

| 3-acetylpyrrole | Gas-Phase Basicity | G3(MP2)//B3LYP | Data not available in search results |

| This compound | Proton Affinity | Theoretical Calculation (Estimated) | Data not available in search results |

| This compound | Gas-Phase Basicity | Theoretical Calculation (Estimated) | Data not available in search results |

Advanced Applications and Materials Science Perspectives of 1 Nitro 2 Acetylpyrrole

Role as Synthetic Intermediates in Complex Molecule Construction

1-Nitro-2-acetylpyrrole is a versatile synthetic intermediate utilized in the construction of complex molecular architectures. The pyrrole (B145914) nucleus itself is a fundamental component of numerous compounds with biological and material significance nih.gov. The presence of both a nitro group and an acetyl group on the pyrrole ring provides multiple reactive sites, allowing for diverse chemical transformations. Nitro compounds, in general, are considered ideal intermediates in organic synthesis due to the wide range of reactions the nitro group can undergo, including reduction to amines and participation in carbon-carbon bond-forming reactions nih.govfrontiersin.org. This reactivity makes them indispensable building blocks for creating pharmaceutically relevant molecules nih.govfrontiersin.org.

The functionalization of pyrroles with a nitroalkyl moiety, for instance, creates key intermediates for the synthesis of bioactive compounds rsc.org. The strategic placement of the nitro and acetyl groups in this compound allows for sequential reactions, enabling chemists to build complex structures in a controlled manner. This strategic utility is highlighted in the synthesis of various natural products and their analogues where nitropyrrole motifs are crucial researchgate.net.

Precursors for Advanced Heterocyclic Systems

The structure of this compound serves as an excellent foundation for the synthesis of advanced heterocyclic systems, particularly fused-ring structures. Pyrrole derivatives are precursors to a wide array of N-heterocyclic compounds that are prevalent in medicinal chemistry mdpi.com. The pyrrolo[2,3-d]pyrimidine scaffold, for example, is a unique heterocyclic system found in the core structure of many nucleotides and has been the target of extensive synthetic efforts mdpi.com.

Research has demonstrated the utility of functionalized pyrroles in creating complex heterocyclic frameworks. For instance, pyrazolopyrimidinone (B8486647) systems have been synthesized from related pyrazole (B372694) precursors, indicating the general applicability of using functionalized five-membered heterocycles to build fused pyrimidine (B1678525) rings tsijournals.com. The reactivity of 2-nitropyrrole systems, in particular, has been harnessed in palladium-mediated cross-coupling reactions to construct the core of various natural products researchgate.net. The acetyl group in this compound can participate in condensation reactions with various dinucleophiles to form new heterocyclic rings fused to the pyrrole core, while the nitro group can be used to direct substitution reactions or be transformed into other functional groups to facilitate further cyclizations.

Building Blocks in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound functions as a valuable building block. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure frontierspecialtychemicals.comminakem.com. Nitro compounds are well-established as versatile building blocks, offering a diverse range of chemical reactivity that is useful for creating carbon-carbon and carbon-heteroatom bonds nih.govfrontiersin.org.

The application of nitro-pyrrole containing compounds extends to the development of molecules with specific biological activities. For example, new synthetic nitro-pyrrolomycins, which are derivatives of pyrrole, have been investigated as promising antibacterial and anticancer agents mdpi.com. The synthesis of such compounds often relies on the strategic use of functionalized pyrrole building blocks. The dual functionality of this compound makes it an attractive starting material for the multi-step synthesis of high-value fine chemicals, including active pharmaceutical ingredients (APIs). The reduction of the nitro group to an amine, for instance, is a key step in the one-pot synthesis of secondary and tertiary amines, a common transformation in pharmaceutical-oriented synthesis nih.gov.

Potential in Functional Materials Science

The unique electronic structure of the this compound molecule suggests its potential as a monomer or precursor for the development of novel functional materials. The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer. The introduction of substituents like the nitro and acetyl groups can significantly modify the electronic and, consequently, the optical and electrical properties of the resulting polymers. N-substituted pyrroles are frequently used to enhance the processability and solubility of polypyrroles researchgate.net.

Materials with Specific Optical Properties

Derivatives of this compound are promising candidates for materials with tailored optical properties. Research on related nitrobenzoyl polypyrrole derivatives has shown that these materials can exhibit both electrochromic and fluorescent behavior researchgate.netbohrium.com. Electrochromism involves a reversible color change upon the application of an electrical potential, a property valuable for applications such as smart windows and displays. The reported polymers changed from pale green in their reduced state to dark grey in their oxidized state researchgate.netbohrium.com.

Furthermore, the monomers and the corresponding polymers demonstrated fluorescence, with emission bands observed in the visible spectrum researchgate.netbohrium.com. The presence of the electron-withdrawing nitro group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the material's absorption and emission characteristics nih.gov. Studies on poly(2-acetyl pyrrole) have also been conducted to determine its optical energy gap, a key parameter for optoelectronic applications researchgate.net. The modification of pyrene (B120774) derivatives with electron-withdrawing groups has also been shown to enhance third-order nonlinear optical (NLO) properties, suggesting that polymers derived from this compound could have potential in this area as well mdpi.com.

Table 1: Optical Properties of Related Nitro-Substituted Polypyrrole Derivatives

| Compound/Polymer | Property | Observation | Reference |

|---|---|---|---|

| 4''-nitrobenzoyl (pyrrole-1'-yl)-1-propylate (NPy) | Fluorescence | Emission band at λem=501 nm in THF | researchgate.netbohrium.com |

| 3'',5''-dinitrobenzoyl (pyrrole-1'-yl)-1-propylate (DNPy) | Fluorescence | Emission band at λem=515 nm in THF | researchgate.netbohrium.com |

| Poly(NPy) and Poly(DNPy) | Fluorescence | Emission band at λem=438 nm in THF | researchgate.netbohrium.com |

| Poly(NPy) and Poly(DNPy) | Electrochromism | Reversible color change (pale green to dark grey) | researchgate.netbohrium.com |

Materials with Specific Electrical Properties

The incorporation of this compound into polymeric structures holds potential for creating materials with specific electrical properties. Polypyrrole itself is known for its good conductivity. The substituents on the pyrrole ring play a crucial role in tuning these properties. Studies on polymers derived from nitrobenzoyl pyrroles have shown that they are conducting and exhibit well-defined, reversible redox processes, which is essential for applications in batteries, sensors, and capacitors researchgate.netbohrium.com.

A study on poly(2-acetyl pyrrole) investigated its AC conductivity and electrochemical energy gap, demonstrating that polymers based on acetylpyrrole monomers possess interesting electrical characteristics suitable for optoelectronic devices researchgate.net. The electron-withdrawing nature of both the nitro and acetyl groups in this compound would be expected to significantly influence the electronic band structure of the corresponding polymer, potentially leading to materials with semiconducting properties or enhanced conductivity in a doped state.

Table 2: Electrochemical Data for Poly(2-acetyl pyrrole)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Level | -5.4 | eV |

| LUMO Level | -3.51 | eV |

Data derived from cyclic voltammetry experiments. researchgate.net

Catalytic Applications and Inhibition Research

The structural motifs present in this compound suggest its utility in the fields of catalysis and enzyme inhibition research. The presence of a nitro group on a heterocyclic ring can significantly influence the molecule's electronic properties and its ability to interact with metal centers or biological targets.

In catalysis, research has shown that β-pyrrole nitro-substituted cobalt(II) porphyrins are more effective catalysts for the electroreduction of molecular oxygen compared to their non-nitro-substituted counterparts rsc.org. This indicates that the nitro group on the pyrrole ring can enhance catalytic activity. Similarly, new catalysts based on nitro-functionalized pyrazole derivatives have been developed for the oxidation of catechol, demonstrating the role of the nitro-heterocycle motif in promoting catalytic reactions mdpi.com. These findings suggest that this compound could serve as a ligand or a precursor for the synthesis of novel catalysts.

In the context of inhibition research, pyrrole-based compounds are widely explored for their biological activities. A study on pyrrolyl benzamide (B126) derivatives identified N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide as an inhibitor of the InhA enzyme, which is a crucial target in Mycobacterium tuberculosis mdpi.com. This highlights the potential of the nitrophenyl-pyrrole scaffold in enzyme inhibition. Furthermore, synthetic nitro-pyrrolomycins have demonstrated significant antibacterial and anticancer properties, which are predicated on the inhibition of essential biological pathways in pathogens or cancer cells mdpi.com. The specific combination of functional groups in this compound makes it an interesting candidate for synthesis and screening in drug discovery programs aimed at identifying new enzyme inhibitors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide |

| 4''-nitrobenzoyl (pyrrole-1'-yl)-1-propylate |

| 3'',5''-dinitrobenzoyl (pyrrole-1'-yl)-1-propylate |

Role in Catalytic Processes (e.g., as ligands or active components)

There is no available research data to suggest that this compound has been investigated or utilized as a ligand or an active component in any catalytic processes. While pyrrole derivatives, in general, are explored as ligands in catalysis, and nitro-substituted compounds have been studied for their catalytic effects in specific contexts, no studies have been identified that focus on this compound for these applications. For instance, studies on β-pyrrole nitro-substituted cobalt(II) porphyrins show they can be effective catalysts for the electroreduction of molecular oxygen, but this does not directly involve this compound. rsc.org Similarly, other research has focused on the synthesis of pyrroles from nitroarenes using heterogeneous catalysts, which is a different context than the use of this compound itself in catalysis. nih.gov

Applications as Corrosion Inhibitors

No experimental or theoretical studies have been published on the application of this compound as a corrosion inhibitor. The field of corrosion science has seen the investigation of various organic molecules, including heterocyclic compounds containing nitrogen and oxygen, for their inhibitive properties. researchgate.netnih.gov Research on other pyrrole derivatives has indicated their potential to act as corrosion inhibitors. For example, a study on 1-[4-H nitrophenyl] pyrrole-2-carbaldehyde demonstrated corrosion inhibition for mild steel in an acidic solution, with efficiency increasing with concentration. researchgate.net However, this is a structurally different molecule, and no such data exists for this compound.

| Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

| 1-[4-H nitrophenyl] pyrrole-2-carbaldehyde | Mild Steel | Acidic Solution | 88.67 | 600 ppm |

Table 1: Corrosion Inhibition Efficiency of a Related Pyrrole Derivative. This table presents data for a different, but structurally related, compound to illustrate the type of research that is not available for this compound. researchgate.net

Environmental Remediation Applications

There is a lack of scientific literature regarding the use of this compound in environmental remediation.

Removal of Undesired Ions or Neutral Molecules